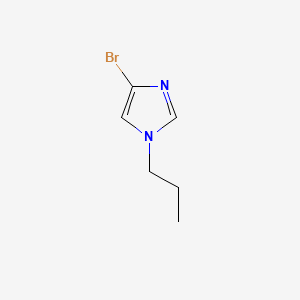

4-Bromo-1-propyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUXTOJRIXAVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353856-52-6 | |

| Record name | 4-bromo-1-propyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Synthesis of the Key Intermediate: 4-Bromo-1H-imidazole

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 4-Bromo-1H-imidazole, followed by its N-alkylation to yield the final product. This document offers a detailed examination of various methods for the synthesis of the precursor and a proposed protocol for the subsequent N-propylation, complete with experimental details and comparative data.

The initial and crucial step in the synthesis of this compound is the formation of its precursor, 4-Bromo-1H-imidazole. Several methods have been reported for the synthesis of this intermediate, primarily involving the bromination of imidazole or the selective debromination of polybrominated imidazoles.

Synthesis Pathways for 4-Bromo-1H-imidazole

The primary routes to synthesize 4-Bromo-1H-imidazole include direct bromination of imidazole and debromination of multi-brominated imidazoles.[2]

-

Method 1: Direct Bromination of Imidazole: This approach involves the direct reaction of imidazole with a brominating agent. Common reagents include bromine (Br₂) in a suitable solvent like chloroform or acetic acid.[2]

-

Method 2: Bromination with N-Bromosuccinimide (NBS): This method offers an alternative to using elemental bromine, with the reaction typically carried out in a solvent such as N,N-dimethylformamide (DMF).

-

Method 3: Selective Debromination of 2,4,5-Tribromoimidazole: This route starts with a readily available polybrominated imidazole and selectively removes bromine atoms from the 2 and 5 positions using a reducing agent like sodium sulfite.[2][3]

Caption: Synthesis Routes to 4-Bromo-1H-imidazole.

Data Presentation: Comparison of Synthesis Routes for 4-Bromo-1H-imidazole

| Parameter | Method 1: Direct Bromination (Br₂/Acetic Acid) | Method 3: Debromination of 2,4,5-Tribromoimidazole |

| Starting Material | Imidazole | 2,4,5-Tribromoimidazole |

| Key Reagents | Bromine (Br₂), Sodium Acetate | Sodium Sulfite (Na₂SO₃) |

| Solvent | Glacial Acetic Acid | Water |

| Reaction Time | 2 hours at room temperature | 6-8 hours |

| Reaction Temperature | Room Temperature | 110°C (Reflux) |

| Yield | Not specified | 89%[3] |

| Workup | Precipitation in ice water, filtration | Extraction with ethyl acetate |

Experimental Protocols for 4-Bromo-1H-imidazole Synthesis

Protocol 1: Direct Bromination of Imidazole with Bromine in Acetic Acid [2]

-

Dissolve imidazole (2 g, 30 mmol) and sodium acetate (22 g) in 50 mL of glacial acetic acid in a round-bottom flask.

-

Prepare a solution of Br₂ (4.6 mL, 90 mmol) in acetic acid (10 mL).

-

Add the bromine solution dropwise to the imidazole solution over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 50 mL of ice water to precipitate the product.

-

Filter the resulting precipitate and wash the solid with water to obtain 4-Bromo-1H-imidazole.

Protocol 2: Selective Debromination of 2,4,5-Tribromoimidazole [3]

-

To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).

-

Stir the reaction mixture and heat to 110°C for 6 hours under reflux.

-

After completion of the reaction, cool the mixture and extract with ethyl acetate.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Remove the ethyl acetate by concentration under reduced pressure to afford 4-Bromo-1H-imidazole. A yield of 20.5 g (89%) has been reported for this method.[3]

Part 2: N-propylation of 4-Bromo-1H-imidazole

The second stage of the synthesis involves the N-alkylation of 4-Bromo-1H-imidazole with a suitable propylating agent to introduce the propyl group at the N-1 position of the imidazole ring. This reaction is typically carried out via a nucleophilic substitution mechanism where the deprotonated imidazole nitrogen attacks the electrophilic propyl source.

Proposed Synthesis Pathway: N-propylation

A reliable method for the N-alkylation of imidazole derivatives involves the use of an alkyl halide in the presence of a base. For the synthesis of this compound, 1-bromopropane is a suitable propylating agent. The choice of base and solvent is critical for the reaction's success. Two common systems are sodium hydride (NaH) in an aprotic polar solvent like DMF, or a milder base such as potassium carbonate (K₂CO₃) in acetonitrile.

Caption: Proposed N-propylation of 4-Bromo-1H-imidazole.

Data Presentation: Proposed Quantitative Data for N-propylation

| Parameter | Proposed Method |

| Starting Material | 4-Bromo-1H-imidazole |

| Alkylating Agent | 1-Bromopropane |

| Base | Sodium Hydride (NaH, 60% dispersion in mineral oil) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Stoichiometry | 4-Bromo-1H-imidazole (1.0 eq), NaH (1.1 eq), 1-Bromopropane (1.2 eq) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours (monitored by TLC) |

| Proposed Yield | 70-85% (estimated based on similar N-alkylation reactions) |

| Purification | Column chromatography on silica gel |

Proposed Experimental Protocol for this compound Synthesis

This protocol is adapted from established procedures for the N-alkylation of similar imidazole derivatives.

Materials:

-

4-Bromo-1H-imidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromopropane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-1H-imidazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stirring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

This comprehensive guide outlines a robust and adaptable two-step synthesis for this compound. The provided experimental protocols and comparative data are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-1-propyl-1H-imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed experimental protocols, tabulated quantitative data for key properties, and visualizations of synthetic pathways to facilitate a deeper understanding of this versatile heterocyclic compound.

Introduction

This compound is a halogenated derivative of imidazole, a five-membered heterocyclic aromatic compound. The imidazole ring is a crucial scaffold in numerous biologically active molecules, including amino acids and nucleic acids. The presence of a bromine atom and a propyl group on the imidazole ring imparts unique physicochemical properties, making it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The bromo-substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide will delve into the core chemical characteristics and synthetic methodologies associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its precursor, 4-Bromo-1H-imidazole, are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties

| Property | This compound | 4-Bromo-1H-imidazole |

| CAS Number | 1353856-52-6[3] | 2302-25-2[1] |

| Molecular Formula | C₆H₉BrN₂[3] | C₃H₃BrN₂[4] |

| Molecular Weight | 189.05 g/mol [3] | 146.97 g/mol [4] |

| Appearance | Not specified; likely a solid or oil | Off-white to light yellow powder/crystal[2] |

| Melting Point | Data not available | 131-135 °C[1] |

| Boiling Point | Data not available | 324.7±15.0 °C (Predicted)[1] |

| Density | Data not available | 1.904±0.06 g/cm³ (Predicted)[1] |

| pKa | Data not available | 11.70±0.10 (Predicted)[1] |

| Purity | ≥ 95%[3] | ≥ 97% |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of 4-Bromo-1H-imidazole with a propyl halide. The general synthetic workflow is depicted below.

Synthetic workflow for this compound.

Experimental Protocol for the Synthesis of 4-Bromo-1H-imidazole (Precursor)

Several methods for the synthesis of 4-Bromo-1H-imidazole have been reported. A common approach involves the direct bromination of imidazole.[1]

Method: Direct Bromination of Imidazole [1]

-

Materials:

-

Imidazole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Sodium acetate

-

Glacial acetic acid

-

Ice water

-

-

Procedure:

-

Dissolve imidazole and sodium acetate in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the resulting precipitate and wash with water to obtain 4-Bromo-1H-imidazole.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Experimental Protocol for the N-propylation of 4-Bromo-1H-imidazole

The following is a general procedure for the N-alkylation of a bromo-substituted imidazole, which can be adapted for the synthesis of this compound.[5][6]

-

Materials:

-

4-Bromo-1H-imidazole

-

1-Bromopropane (or other propyl halide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure using Potassium Carbonate: [5]

-

To a solution of 4-Bromo-1H-imidazole (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.1 - 2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopropane (1.1 - 2.0 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the bromine substituent and the imidazole ring itself.

Key cross-coupling reactions of this compound.

The bromine atom at the C4 position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of diverse functional groups, making this compound a key intermediate in the synthesis of complex molecules with potential biological activity.

The imidazole core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, and anticancer agents.[2][7] While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active imidazole-containing compounds suggests its potential as a valuable starting material in drug discovery programs.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals corresponding to the two protons on the imidazole ring. - Signals for the propyl group: a triplet for the CH₂ group attached to the nitrogen, a sextet for the middle CH₂ group, and a triplet for the terminal CH₃ group.[8][9] |

| ¹³C NMR | - Signals for the three carbon atoms of the imidazole ring, with the carbon bearing the bromine atom shifted downfield. - Three distinct signals for the carbon atoms of the propyl group.[8][10] |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in a roughly 1:1 ratio) due to the presence of the bromine atom. |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for the aromatic imidazole ring and the aliphatic propyl group. - C=N and C=C stretching vibrations characteristic of the imidazole ring. - C-N stretching vibrations. |

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for 4-Bromo-1H-imidazole, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis from 4-Bromo-1H-imidazole and the reactivity of the bromo-substituent make it an attractive building block for the creation of diverse and complex molecular structures. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its chemical properties and synthesis to aid researchers in their future investigations.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound , 95+% , 1353856-52-6 - CookeChem [cookechem.com]

- 4. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-propyl-1H-imidazole, a halogenated heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific N-propyl derivative, this guide focuses on the well-characterized precursor, 4-Bromo-1H-imidazole, and outlines a standard, reliable synthetic pathway for the preparation of this compound.

Core Compound Data: 4-Bromo-1H-imidazole

4-Bromo-1H-imidazole is the essential starting material for the synthesis of its N-propyl derivative. Its physical and chemical properties are well-documented and crucial for handling and reaction setup.

Table 1: Physicochemical Properties of 4-Bromo-1H-imidazole

| Property | Value | Reference |

| CAS Number | 2302-25-2 | [1][2][3] |

| Molecular Formula | C₃H₃BrN₂ | [1][2] |

| Molecular Weight | 146.97 g/mol | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 131-135 °C | [1] |

| Purity | ≥ 97-98% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-alkylation of 4-Bromo-1H-imidazole. This is a common and versatile method for creating N-substituted imidazole derivatives.

Reaction Scheme:

Experimental Workflow Diagram

Caption: Synthetic workflow for the N-propylation of 4-Bromo-1H-imidazole.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and the subsequent N-alkylation to yield the target compound.

There are several established methods for the synthesis of 4-Bromo-1H-imidazole. One common method involves the selective debromination of a polybrominated imidazole.[4]

-

Materials: 2,4,5-tribromoimidazole, sodium sulfite, water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

To a single-necked flask, add 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), and water (500 mL).[4]

-

Stir the reaction mixture at 110 °C for 6 hours.[4]

-

After completion of the reaction, allow the mixture to cool and extract with ethyl acetate.[4]

-

Combine the organic layers and dry with anhydrous sodium sulfate.[4]

-

Remove the ethyl acetate by concentration under reduced pressure to yield the target product, 4-Bromo-1H-imidazole.[4]

-

This protocol is a general procedure for the N-alkylation of imidazoles and is expected to be effective for the synthesis of the target compound.

-

Materials: 4-Bromo-1H-imidazole, 1-bromopropane, sodium hydride (NaH) or potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1H-imidazole in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Development and Research

Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[5] 4-Bromo-1H-imidazole and its derivatives serve as versatile building blocks in the synthesis of more complex molecules. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This makes these compounds valuable intermediates in the development of new therapeutic agents. For instance, related imidazole-containing structures have shown potential as antifungal and antibacterial agents.[1]

Conclusion

While direct experimental data for this compound is not extensively published, its synthesis is readily achievable through standard organic chemistry methodologies. This guide provides a robust framework for its preparation and highlights the importance of its precursor, 4-Bromo-1H-imidazole, as a key intermediate in pharmaceutical and chemical research. Researchers working with this and related compounds can utilize the provided protocols as a starting point for their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-propyl-1H-imidazole, a halogenated imidazole derivative of interest in pharmaceutical and agrochemical research. The document details its physicochemical properties, outlines a general synthetic approach, and discusses its potential applications in drug discovery and development.

Core Compound Properties

This compound is a substituted imidazole featuring a bromine atom at the 4-position and a propyl group attached to the nitrogen at the 1-position. The presence of the bromine atom provides a reactive handle for further chemical modifications, making it a versatile building block in organic synthesis.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its parent compound, 4-Bromo-1H-imidazole, for comparative purposes.

| Property | This compound | 4-Bromo-1H-imidazole |

| Molecular Weight | 189.05 g/mol [1] | 146.97 g/mol [2][3][4] |

| Molecular Formula | C6H9BrN2[1] | C3H3BrN2[2][3][4][5] |

| CAS Number | 1353856-52-6[1] | 2302-25-2[2][3][4][5] |

| Purity | ≥ 95% | ≥ 98% (HPLC)[5] |

| Appearance | - | Off-white powder[5] |

| Melting Point | - | 131 - 135 °C[2][5] |

| Boiling Point | - | 324.7±15.0°C (Predicted)[2] |

| Density | - | 1.904±0.06 g/cm³[2] |

| Storage Conditions | - | 0 - 8 °C[5] |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Propylation of 4-Bromo-1H-imidazole

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

Materials:

-

4-Bromo-1H-imidazole

-

1-Bromopropane (or other propylating agent like propyl iodide)

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) (for drying)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-1H-imidazole in the chosen anhydrous solvent.

-

Deprotonation: Add the base to the solution portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH). Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the deprotonation of the imidazole nitrogen.

-

Alkylation: Add the propylating agent (1-bromopropane) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a two-step process starting from imidazole. First, the bromination of the imidazole ring, followed by the N-alkylation with a propyl group.

Caption: A logical workflow for the synthesis of this compound.

Applications in Drug Development

Imidazole derivatives are a cornerstone in medicinal chemistry due to their presence in numerous biologically active molecules. The imidazole ring is a key component of the amino acid histidine and is involved in many enzymatic reactions.

This compound serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. The bromo-substituent can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce a wide variety of functional groups, allowing for the exploration of a diverse chemical space. This makes it a key building block for creating libraries of compounds to be screened for biological activity against various therapeutic targets.

The applications of its parent compound, 4-Bromo-1H-imidazole, and other similar derivatives span across:

-

Pharmaceutical Development: As an intermediate in the synthesis of antifungal and antibacterial agents.[6]

-

Biochemical Research: In studies related to enzyme inhibition and receptor binding.[6]

-

Agrochemical Chemistry: For creating potential fungicides to protect crops.[5]

Given these applications, this compound is a promising starting material for the development of novel therapeutics and agrochemicals.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-propyl-1H-imidazole is a halogenated and N-alkylated imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The introduction of a bromo-substituent at the C4 position and a propyl group at the N1 position can significantly influence the molecule's steric and electronic properties, potentially leading to novel applications in drug design and as a synthetic building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with detailed hypothetical experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | Singlet | 1H | H-2 (Imidazole ring) |

| ~7.0 - 7.1 | Singlet | 1H | H-5 (Imidazole ring) |

| ~3.9 - 4.1 | Triplet | 2H | -N-CH₂ -CH₂-CH₃ |

| ~1.7 - 1.9 | Sextet | 2H | -N-CH₂-CH₂ -CH₃ |

| ~0.8 - 1.0 | Triplet | 3H | -N-CH₂-CH₂-CH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138 - 140 | C-2 (Imidazole ring) |

| ~122 - 124 | C-5 (Imidazole ring) |

| ~110 - 112 | C-4 (Imidazole ring) |

| ~48 - 50 | -N-CH₂ -CH₂-CH₃ |

| ~23 - 25 | -N-CH₂-CH₂ -CH₃ |

| ~10 - 12 | -N-CH₂-CH₂-CH₃ |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (aromatic) |

| ~2850 - 2960 | Medium | C-H stretch (aliphatic) |

| ~1500 - 1550 | Strong | C=N and C=C stretch (imidazole ring) |

| ~1450 - 1470 | Medium | CH₂ bend |

| ~1370 - 1390 | Medium | CH₃ bend |

| ~1050 - 1150 | Strong | C-N stretch |

| ~600 - 700 | Strong | C-Br stretch |

Sample State: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 188/190 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 145/147 | Medium | [M - C₃H₇]⁺ (Loss of propyl group) |

| 109 | Medium | [M - Br]⁺ |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed hypothetical methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

-

4-Bromo-1H-imidazole

-

1-Bromopropane

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-Bromo-1H-imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample is to be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data is to be processed and analyzed to confirm the proton and carbon environments in the molecule.

Infrared (IR) Spectroscopy:

-

The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

The spectrum is to be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) source.

-

The sample is to be introduced via a direct insertion probe or through a gas chromatograph.

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are to be determined.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

An In-depth Technical Guide to the Physical Characteristics of 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-propyl-1H-imidazole is a halogenated imidazole derivative with potential applications in pharmaceutical and agrochemical research. As a member of the imidazole family, a class of heterocyclic compounds prevalent in biologically active molecules, understanding its fundamental physical and chemical properties is crucial for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside comparative data for related imidazole compounds. It also outlines general experimental protocols for the determination of these properties and presents a logical workflow for its characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. Due to the limited availability of experimental data for this specific compound, predicted values are included and clearly designated. For comparative purposes, experimental data for the related compounds 4-Bromo-1H-imidazole and 4-Bromo-1-methyl-1H-imidazole are also provided.

| Property | This compound | 4-Bromo-1H-imidazole | 4-Bromo-1-methyl-1H-imidazole |

| CAS Number | 1353856-52-6 | 2302-25-2 | 25676-75-9 |

| Molecular Formula | C6H9BrN2[1] | C3H3BrN2[2] | C4H5BrN2 |

| Molecular Weight | 189.05 g/mol [1] | 146.97 g/mol [2] | 161.00 g/mol [3] |

| Appearance | Not specified | Off-white powder[4] | Liquid |

| Melting Point | Not specified | 131-135 °C[2][4] | Not applicable |

| Boiling Point | Predicted: Not available | Predicted: 324.7 ± 15.0 °C[2] | 91-93 °C at 0.1 mmHg |

| Density | Predicted: Not available | Predicted: 1.904 ± 0.06 g/cm³[2] | 1.614 g/mL at 25 °C |

| Solubility | Not specified | Soluble in Dimethylformamide | Not specified |

| pKa | Not specified | Predicted: 11.70 ± 0.10[2] | Not specified |

| Refractive Index | Not specified | Not applicable | n20/D 1.545 |

Experimental Protocols for Physical Characterization

Standard experimental procedures are employed to determine the physical characteristics of chemical compounds like this compound. The following are generalized protocols that can be adapted for this specific molecule.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Boiling Point Determination

For liquid compounds, the boiling point is a critical physical constant. Given that this compound may be a liquid at room temperature (by analogy to the methyl derivative), this protocol would be relevant.

Apparatus:

-

Small-scale distillation apparatus (including a flask, condenser, and thermometer)

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Place a small volume of the liquid sample into the distillation flask, adding a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the given atmospheric pressure. For greater accuracy, especially for small sample sizes, micro-boiling point determination methods can be employed.

Density Measurement

The density of a substance is its mass per unit volume.

Apparatus:

-

Pycnometer or a specific gravity bottle

-

Analytical balance

Procedure:

-

Accurately weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again.

-

Determine the volume of the pycnometer by repeating the process with a reference liquid of known density (e.g., deionized water).

-

Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer).

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in reactions, formulations, and biological assays.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

A range of solvents (e.g., water, ethanol, DMSO, acetone, chloroform)

Procedure:

-

Weigh a small, precise amount of this compound into a vial.

-

Add a known volume of the chosen solvent incrementally.

-

After each addition, cap the vial and vortex it for a set period to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

Continue adding the solvent until the solid is completely dissolved.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or newly synthesized compound such as this compound.

Caption: Workflow for the synthesis, characterization, and application of this compound.

Conclusion

This technical guide consolidates the available physical characteristic data for this compound and provides a framework for its experimental determination. While a complete experimental profile for this specific molecule is not yet publicly available, the provided data on related compounds, along with the outlined protocols and characterization workflow, offer a solid foundation for researchers and drug development professionals. Accurate and comprehensive characterization of this and other novel chemical entities is a prerequisite for advancing their potential applications in science and medicine.

References

"4-Bromo-1-propyl-1H-imidazole" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated, N-alkylated imidazole derivative. While specific stability data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its expected stability profile and optimal storage conditions. The information herein is extrapolated from data on closely related compounds, including 4-Bromo-1H-imidazole and other N-substituted imidazole derivatives. This document outlines potential degradation pathways, recommended storage and handling procedures, and general methodologies for stability assessment, aiming to ensure the integrity of the compound in research and development settings.

Introduction

The imidazole ring is a crucial scaffold in medicinal chemistry and materials science.[1] Halogenated imidazoles, such as this compound, serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the N-propyl group modifies the compound's lipophilicity and steric properties.[1][3] Understanding the chemical stability of such intermediates is paramount for ensuring the reproducibility of synthetic procedures and the quality of the final products.

Chemical Stability Profile

| Condition | Expected Stability | Potential Degradation Products | Notes |

| Temperature | Stable at recommended refrigerated and frozen temperatures. Elevated temperatures will likely accelerate degradation. | Products of thermal decomposition may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr). | |

| Light | Potentially sensitive to UV and high-intensity visible light. | Photodegradation can lead to complex mixtures of byproducts through radical mechanisms or cleavage of the imidazole ring.[4] | |

| pH (in solution) | More stable in neutral to acidic conditions. Susceptible to hydrolysis under basic conditions. | Base-mediated autoxidation and hydrolysis products.[4] | |

| Oxidation | Susceptible to oxidation. | Oxidized imidazole derivatives.[4] | |

| Humidity | Stable in a dry environment. The presence of moisture, especially at elevated temperatures, may promote hydrolysis. | Hydrolysis products. |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on best practices for similar chemical entities.

Storage Conditions

| Storage Type | Temperature | Duration | Atmosphere | Container |

| Short-term | 2 to 8 °C | Weeks to months | Inert gas (e.g., Argon, Nitrogen) recommended | Tightly sealed, light-resistant container |

| Long-term | -20 °C | Months | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, light-resistant container |

| Stock Solutions | -20 °C to -80 °C | Up to 1 month at -20°C; up to 6 months at -80°C[4] | N/A | Tightly sealed vials, protected from light |

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. If the compound is a solid, avoid generating dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Protocol for a Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution sample to a combination of UV and visible light, as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) from each stress condition.

-

Sample Analysis: Analyze the stressed samples against a control sample (stored under recommended conditions) using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.[8][9][10]

-

Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[11]

Visualizations

Logical Workflow for Chemical Stability Assessment

Caption: A logical workflow for assessing the chemical stability of a compound.

Recommended Storage and Handling Flowchart

Caption: A flowchart outlining the recommended procedures for storing and handling the compound.

Conclusion

While direct stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on the known properties of bromo-imidazole derivatives. The compound should be regarded as potentially sensitive to heat, light, and oxidation. For optimal stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. For critical applications, it is highly recommended that researchers perform in-house stability studies to ascertain its shelf-life under their specific laboratory and formulation conditions.

References

- 1. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety of 4-Bromo-1-propyl-1H-imidazole

This guide provides a comprehensive overview of the safety data for 4-Bromo-1-propyl-1H-imidazole (CAS No: 1353856-52-6), tailored for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and scientific literature on related compounds.

Section 1: Chemical Identification and Physical Properties

CAS Number: 1353856-52-6 Molecular Formula: C₆H₉BrN₂ Molecular Weight: 189.05 g/mol

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.[1]

| Hazard Class | Hazard Category |

| Acute toxicity, oral | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

GHS Pictogram:

Signal Word: Warning

Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with this compound, providing essential guidance for its safe handling and use.[1]

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| Code | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Section 3: Safe Handling and Emergency Protocols

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved standards. A face shield is also recommended.[1] |

| Skin Protection | Chemical-resistant, impervious gloves. A lab coat or other protective clothing should be worn. |

| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary. |

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.[1]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Fire-Fighting and Accidental Release Measures

| Scenario | Recommended Action |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

| Accidental Release | Wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1] |

Section 4: Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general procedure can be adapted from the synthesis of similar N-alkylated bromo-imidazoles. The following is a representative protocol and should be optimized for specific laboratory conditions.

-

N-Alkylation of 4-Bromo-1H-imidazole:

-

In a round-bottom flask, dissolve 4-bromo-1H-imidazole in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the imidazole nitrogen.

-

Add 1-bromopropane (propyl bromide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Workflow for Handling a Chemical Spill

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.

Section 5: Potential Biological Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, the broader class of imidazole and benzimidazole derivatives are known to interact with various biological targets and signaling pathways.[2][3][4] One such pathway is the Protease-Activated Receptor 1 (PAR1) signaling cascade, which plays a role in thrombosis and inflammation.[5][6][7][8] The following diagram illustrates a simplified representation of the PAR1 signaling pathway, which could be a potential area of investigation for novel imidazole-based compounds.

Disclaimer: This diagram represents a general signaling pathway that may be modulated by some imidazole derivatives. It is not established that this compound specifically interacts with this pathway.

Section 6: Toxicological Information

Detailed toxicological studies, such as LD50 or LC50 data, for this compound are not available in the public domain. The GHS classification of "Acute toxicity, oral (Category 4)" indicates that it is harmful if swallowed. Based on the classification of skin and eye irritation, it is expected to cause damage upon contact. The potential for chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity has not been established.[1] Therefore, it is crucial to handle this compound with care, assuming it may have significant toxicological properties, and to prevent any direct contact or inhalation.

References

- 1. angenechemical.com [angenechemical.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. epa.gov [epa.gov]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

Theoretical Examination of 4-Bromo-1-propyl-1H-imidazole: A Keystone for Advanced Pharmaceutical and Agrochemical Development

For Immediate Release

This technical whitepaper provides a comprehensive theoretical analysis of 4-Bromo-1-propyl-1H-imidazole, a crucial heterocyclic compound poised for significant applications in drug discovery and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

Imidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous biologically active molecules. The strategic introduction of a bromine atom and an N-propyl substituent onto the imidazole scaffold, as in this compound, offers a versatile platform for the development of novel compounds with tailored pharmacological and chemical properties. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, while the propyl group can influence the compound's lipophilicity and binding interactions with biological targets. Although direct experimental data for this compound is not extensively available in public literature, this paper constructs a robust theoretical framework based on the well-documented chemistry of its parent compound, 4-Bromo-1H-imidazole, and its N-alkylated analogues.

Physicochemical and Spectroscopic Properties (Predicted)

The anticipated physicochemical and spectroscopic data for this compound are summarized below. These values are extrapolated from known data for 4-Bromo-1H-imidazole and its methylated and isopropylated analogues.

| Property | Predicted Value |

| Molecular Formula | C₆H₉BrN₂ |

| Molecular Weight | 189.05 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

| ¹H NMR (CDCl₃, ppm) | δ 7.5-7.6 (s, 1H), 7.0-7.1 (s, 1H), 4.0-4.1 (t, 2H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 135-136, 120-121, 115-116, 48-49, 23-24, 11-12 |

| Mass Spectrum (EI) | m/z 188/190 (M⁺, Br isotopes) |

Synthesis Methodology

The primary synthetic route to this compound involves the N-alkylation of 4-Bromo-1H-imidazole. This well-established reaction in heterocyclic chemistry provides a reliable method for the preparation of the target compound.

Synthesis of 4-Bromo-1H-imidazole

The precursor, 4-Bromo-1H-imidazole, can be synthesized via the direct bromination of imidazole. Several methods have been reported, with variations in brominating agents and reaction conditions.[1]

Experimental Protocol: Bromination of Imidazole

-

Materials: Imidazole, Bromine, Chloroform.

-

Procedure: To a solution of imidazole in chloroform, a solution of bromine in chloroform is added dropwise at room temperature. The reaction mixture is stirred for a specified period. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization, to yield 4-Bromo-1H-imidazole.

N-Propylation of 4-Bromo-1H-imidazole

The introduction of the propyl group at the N1 position of 4-Bromo-1H-imidazole is typically achieved through a nucleophilic substitution reaction using a propyl halide in the presence of a base.

Experimental Protocol: N-Alkylation

-

Materials: 4-Bromo-1H-imidazole, 1-Bromopropane (or 1-Iodopropane), a suitable base (e.g., Sodium Hydride, Potassium Carbonate), and a polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile).

-

Procedure: To a solution of 4-Bromo-1H-imidazole in the chosen solvent, the base is added portion-wise at a controlled temperature (often 0 °C). The mixture is stirred for a short period to allow for the formation of the imidazolide anion. Subsequently, the propyl halide is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or distillation.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the C4 position, which makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to form C-C bonds, leading to the synthesis of more complex structures.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the formation of C-N bonds, providing access to a wide range of 4-aminoimidazole derivatives.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, allows for the introduction of alkynyl groups.

Applications in Drug Discovery and Agrochemicals

The imidazole core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The ability to functionalize the 4-position of the imidazole ring through the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

In the agrochemical sector, imidazole-based compounds are utilized as fungicides and herbicides. The structural modifications enabled by this compound can lead to the development of new crop protection agents with improved efficacy and selectivity.

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis. While direct experimental data remains to be extensively published, its synthesis is readily achievable through established methodologies. The true potential of this compound lies in its utility in a wide array of cross-coupling reactions, paving the way for the creation of diverse libraries of novel imidazole derivatives for applications in pharmaceutical and agrochemical research and development. This theoretical guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising molecule.

References

Discovery and history of N-propyl brominated imidazoles

An In-Depth Technical Guide to the Discovery and History of N-Propyl Brominated Imidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity, polar nature, and ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[3] Chemical modifications, such as N-alkylation and halogenation, are critical strategies for modulating the biological activity, selectivity, and pharmacokinetic profiles of imidazole-based compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of a specific subclass: N-propyl brominated imidazoles. We will delve into their synthetic pathways, physicochemical properties, and known biological activities, offering detailed experimental protocols and data-driven insights for researchers in the field.

Historical Context and Discovery

The history of N-propyl brominated imidazoles is not one of a single discovery but rather an evolution built upon the foundational chemistry of the parent imidazole ring. Imidazole was first synthesized by Heinrich Debus in 1858 from glyoxal and ammonia.[2][4] However, the development of specifically substituted derivatives like N-propyl brominated imidazoles awaited the advent of more sophisticated synthetic methodologies in the 20th century.

The discovery timeline is intrinsically linked to the development of two key chemical transformations:

-

N-Alkylation of Imidazoles : The ability to selectively add alkyl chains to one of the nitrogen atoms of the imidazole ring was a crucial step. Early methods were often non-selective, but the development of protocols using various bases and alkylating agents allowed for controlled synthesis.[5] The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles, such as a pre-existing bromoimidazole, is influenced by steric and electronic factors, as well as reaction conditions.[5]

-

Bromination of the Imidazole Ring : The introduction of bromine atoms onto the carbon backbone of the imidazole ring is another key functionalization. The use of reagents like elemental bromine and, later, N-bromosuccinimide (NBS) provided efficient ways to create bromoimidazole precursors.[6]

The confluence of these techniques allowed for the targeted synthesis of imidazoles bearing both an N-propyl group and one or more bromine atoms. These compounds have been developed primarily as building blocks for creating more complex active pharmaceutical ingredients (APIs) and as scaffolds for investigating structure-activity relationships (SAR) in drug discovery programs.[7]

Synthesis and Chemical Pathways

The synthesis of N-propyl brominated imidazoles can be approached via two primary retrosynthetic routes:

-

Route A : N-propylation of a pre-brominated imidazole scaffold.

-

Route B : Bromination of an N-propyl imidazole scaffold.

The choice of route often depends on the availability of starting materials and the desired regioselectivity of the final product. 4-Bromo-1H-imidazole, for example, is a versatile and indispensable intermediate in the synthesis of novel therapeutic agents.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. Page loading... [wap.guidechem.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Imidazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1-propyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-1-propyl-1H-imidazole from 4-bromoimidazole via N-alkylation. This method is fundamental for medicinal chemistry and drug development, as the introduction of an N-propyl group can significantly modulate the physicochemical and biological properties of the imidazole scaffold.

Introduction

4-Bromo-1H-imidazole is a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The bromine atom at the 4-position serves as a convenient handle for further functionalization through various cross-coupling reactions.[1] N-alkylation of the imidazole ring is a critical step to introduce structural diversity and to modulate the compound's pharmacokinetic and pharmacodynamic profiles. This protocol details the N-propylation of 4-bromoimidazole, a key transformation for creating novel molecular entities.

Reaction Principle

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The reaction proceeds in two main steps:

-

Deprotonation: A base is used to remove the acidic proton from the N-H bond of the 4-bromoimidazole ring, generating a nucleophilic imidazolate anion.

-

Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane), leading to the formation of the N-propylated product and displacing the halide ion.

Due to the asymmetry of the 4-bromoimidazole ring, N-alkylation can potentially lead to two regioisomers: this compound and 5-bromo-1-propyl-1H-imidazole. The regioselectivity of the reaction can be influenced by factors such as the choice of base, solvent, and the nature of the substituent on the imidazole ring.[2]

Experimental Data Summary

The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for the synthesis of this compound.

| Parameter | Condition 1 (Strong Base) | Condition 2 (Weak Base) |

| Starting Material | 4-Bromo-1H-imidazole | 4-Bromo-1H-imidazole |

| Alkylating Agent | 1-Bromopropane | 1-Bromopropane |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature | Room Temperature to 60-80 °C |

| Reaction Time | 1-4 hours | 12-24 hours |

| Typical Yield | Moderate to High | Moderate |

Detailed Experimental Protocols

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is suitable for achieving rapid and high-yielding N-alkylation.

Materials:

-

4-Bromo-1H-imidazole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a suspension.

-

Imidazole Addition: Dissolve 4-bromoimidazole (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF) and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

-

Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the imidazolate anion.

-

Addition of Alkylating Agent: Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using a Weak Base (Potassium Carbonate)

This method is often preferred for its milder reaction conditions and ease of handling.

Materials:

-

4-Bromo-1H-imidazole

-

Anhydrous potassium carbonate (K₂CO₃)

-

1-Bromopropane

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-bromoimidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equivalents).

-

Stirring: Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 equivalents) dropwise to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Experimental workflows for the N-propylation of 4-bromoimidazole.

Caption: General reaction mechanism for the N-alkylation of 4-bromoimidazole.

References

Application Notes and Protocols for the N-alkylation of 4-bromoimidazole with 1-bromopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of 4-bromoimidazole with 1-bromopropane, a reaction that yields a mixture of two regioisomers: 1-propyl-4-bromoimidazole and 1-propyl-5-bromoimidazole. This reaction is a fundamental transformation in organic synthesis and is particularly relevant in the development of pharmaceutical compounds, as the imidazole moiety is a common scaffold in many bioactive molecules.[1][2]

The N-alkylation of unsymmetrically substituted imidazoles, such as 4-bromoimidazole, presents a regioselectivity challenge, often resulting in a mixture of products.[3][4] The ratio of the resulting 1,4- and 1,5-disubstituted isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature.[3][5][6] This protocol provides a general method for this reaction and highlights the key considerations for controlling and analyzing the product distribution.

Reaction Principle

The N-alkylation of imidazole proceeds via a nucleophilic substitution reaction.[5][6] A base is used to deprotonate the imidazole ring, forming an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromopropane), leading to the formation of the N-alkylated products.[6] Due to the electronic and steric effects of the bromo substituent, the alkylation can occur at either of the two nitrogen atoms, leading to the formation of regioisomers.[3]

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles, which can be adapted for 4-bromoimidazole and 1-bromopropane. The specific yields and regioisomeric ratios will be dependent on the precise conditions employed.

| Parameter | Condition A | Condition B |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |

| Temperature | 0 °C to room temperature | Room temperature to 60-80 °C |

| Reaction Time | 1-4 hours | 24-48 hours |

| Reactant Ratio | 1.1 eq. of Base, 1.1 eq. of 1-bromopropane | 2.0 eq. of Base, 1.2 eq. of 1-bromopropane |

| Typical Yield | Moderate to Good | Moderate to Good |

| Regioselectivity | Dependent on substrate and conditions | Dependent on substrate and conditions |

Experimental Protocols

This section details two common protocols for the N-alkylation of 4-bromoimidazole with 1-bromopropane, utilizing either a strong base (Sodium Hydride) or a weaker inorganic base (Potassium Carbonate).

Protocol 1: N-alkylation using Sodium Hydride in DMF

This protocol is suitable for achieving complete deprotonation of the imidazole ring, which can lead to higher reaction rates.[6]

Materials:

-

4-bromoimidazole

-

Sodium hydride (60% dispersion in mineral oil)

-

1-bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-